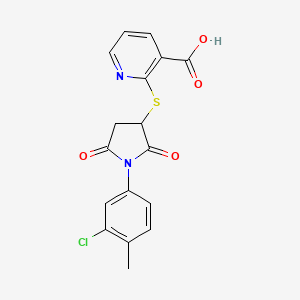

2-((1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Description

Properties

IUPAC Name |

2-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4S/c1-9-4-5-10(7-12(9)18)20-14(21)8-13(16(20)22)25-15-11(17(23)24)3-2-6-19-15/h2-7,13H,8H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCGPOMRECMBOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps. One common approach starts with the preparation of 3-chloro-4-methylphenyl isocyanate, which is then reacted with nicotinic acid derivatives under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. This would include the use of industrial reactors and purification systems to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 2-((1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs, including Montelukast sodium (), 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), and 2,6-dichloro-4-trifluoromethyl-nicotinic acid (), share key features that allow for systematic comparisons.

Table 1: Structural and Substituent Comparisons

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 3-chloro-4-methylphenyl group in the target compound confers moderate lipophilicity, while the trifluoromethyl group in ’s nicotinic acid derivative significantly increases hydrophobicity .

- Acidity : The carboxylic acid group in nicotinic acid derivatives (pKa ~2.5) enhances solubility at physiological pH. Substituents like chlorine (electron-withdrawing) may further lower the pKa compared to unsubstituted analogs .

- Metabolic Stability : Thioether linkages (common in the target compound and Montelukast) are susceptible to oxidative metabolism, though steric hindrance from the dioxopyrrolidin ring in the target compound may slow degradation compared to Montelukast’s linear thioether .

Methodological Considerations

Dose-effect evaluation methods () are critical for comparing potency. For example:

- Slope Analysis : Steeper dose-response slopes (indicative of higher receptor affinity) may be observed in compounds with optimized substituent positioning, such as the target compound’s chloro-methylphenyl group versus ’s dichloro-CF3 substitution .

- Heterogeneity Testing : Structural complexity (e.g., the target compound’s multi-ring system) may necessitate rigorous statistical validation to account for data variability in bioassays .

Biological Activity

2-((1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, also known by its CAS number 881483-69-8, is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 376.81 g/mol. Its structure includes a nicotinic acid moiety linked to a pyrrolidine derivative, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to nicotinic acid derivatives. For instance, derivatives synthesized from nicotinic acid hydrazide have shown promising activity against various bacterial strains. Notably, compounds derived from this class exhibited minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against Staphylococcus aureus, including MRSA strains .

Cytotoxicity and Antitumor Activity

Research indicates that certain pyrrolidine derivatives possess cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have been evaluated for their ability to induce apoptosis in tumor cells. In vitro studies suggest that these compounds can inhibit cell proliferation and induce cell death through mechanisms involving oxidative stress and apoptosis pathways .

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Some derivatives have demonstrated the ability to cross the blood-brain barrier (BBB), exhibiting anti-inflammatory properties and reducing neurotoxicity in models of neurodegenerative diseases. These effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of neurotransmitter levels .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that similar compounds act as inhibitors of acetylcholinesterase (AChE), which plays a critical role in neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting cognitive functions .

- Antioxidant Activity : The presence of specific functional groups in the compound may confer antioxidant properties, helping to mitigate oxidative stress in cells .

- Antibacterial Mechanisms : The thioether linkage in the structure may enhance membrane permeability or disrupt bacterial cell wall synthesis, leading to increased antimicrobial activity .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Case Study 1 : A derivative with structural similarities was tested against various Gram-positive bacteria, showing significant antibacterial activity with an MIC comparable to standard antibiotics.

- Case Study 2 : In a study assessing cytotoxicity, a related compound demonstrated selective toxicity towards cancerous cells while sparing normal cells, indicating potential for targeted cancer therapies.

Q & A

Q. What are the critical steps for synthesizing 2-((1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, and how is purity ensured?

- Methodological Answer : Synthesis involves multi-step reactions, starting with the formation of the pyrrolidine-dione core followed by thioether linkage to the nicotinic acid moiety. Key steps include:

- Coupling Reactions : Use of nucleophilic substitution or Michael addition to attach the 3-chloro-4-methylphenyl group to the pyrrolidinone ring.

- Thioether Formation : Reaction of a thiol intermediate with halogenated nicotinic acid under controlled pH (8–10) and temperature (60–80°C) .

- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final product from by-products. For example, hexane-acetone solvent systems (3:1 ratio) have been used in analogous syntheses to achieve 28–34% yields .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., distinguishing chloro and methyl groups on the phenyl ring).

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at 1700–1750 cm for the pyrrolidinone ring) .

- Elemental Analysis : Validates molecular composition (e.g., verifying sulfur content from the thioether linkage) .

Q. How should researchers assess solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test polar (DMSO, water) and non-polar solvents (acetonitrile) under varying pH (e.g., phosphate buffers).

- Stability Studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Analogous compounds show sensitivity to light and moisture, necessitating amber glass storage .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.

- Emergency Measures : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air immediately .

Q. How can preliminary biological activity be evaluated?

- Methodological Answer :

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays.

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC values. Reference studies on analogous nicotinic acid derivatives suggest starting with 24–48 hr incubation periods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for coupling steps. For example, acetone-hexane systems improved yields in similar thioether syntheses .

- Catalyst Screening : Evaluate palladium or copper catalysts for cross-coupling reactions.

- Temperature Gradients : Use microreactors to test 50–100°C ranges in real-time .

Q. How should conflicting data in biological assays (e.g., cytotoxicity vs. efficacy) be resolved?

- Methodological Answer :

- Replicate Experiments : Conduct triplicate assays with independent compound batches.

- Secondary Assays : Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays).

- Control Variables : Test metabolite interference by incubating with liver microsomes .

Q. What strategies are effective for structure-activity relationship (SAR) analysis?

- Methodological Answer :

- Analog Synthesis : Modify the chloro-methylphenyl group (e.g., replace with fluoro or methoxy) and compare activity.

- Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding poses with target proteins.

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., carbonyl groups) using QSAR models .

Q. What considerations are vital for designing in vivo studies?

- Methodological Answer :

- Dosing Regimens : Start with 10 mg/kg (IP or oral) based on in vitro IC values.

- Pharmacokinetics (PK) : Measure plasma half-life and bioavailability via LC-MS/MS.

- Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and renal function in rodent models .

Q. How can computational modeling enhance mechanistic understanding?

- Methodological Answer :

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur in the thioether).

- MD Simulations : Simulate ligand-protein interactions over 100 ns to study binding stability.

- Free Energy Perturbation : Predict binding affinity changes for structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.